molecular formula C15H14N2O4 B14427115 N,N'-bis(2-hydroxyphenyl)propanediamide CAS No. 84755-34-0

N,N'-bis(2-hydroxyphenyl)propanediamide

Cat. No.: B14427115
CAS No.: 84755-34-0
M. Wt: 286.28 g/mol
InChI Key: HFXZIXZPIABOKV-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxyphenyl)propanediamide is a chemical compound known for its chelating properties. It is structurally characterized by two hydroxyphenyl groups attached to a propanediamide backbone. This compound is of interest in various fields due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-hydroxyphenyl)propanediamide typically involves the reaction of 2-hydroxybenzaldehyde with propanediamine under controlled conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of N,N’-bis(2-hydroxyphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-hydroxyphenyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution .

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxyphenyl)propanediamide primarily involves its ability to chelate metal ions. The hydroxyphenyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteinases by depriving them of the necessary metal ions required for their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-hydroxyphenyl)propanediamide is unique due to its specific structure that allows for strong chelation with metal ions, making it particularly effective in applications requiring metal ion sequestration. Its ability to inhibit metalloproteinases also sets it apart from other similar compounds .

Properties

CAS No.

84755-34-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N,N'-bis(2-hydroxyphenyl)propanediamide

InChI

InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21)

InChI Key

HFXZIXZPIABOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O

Origin of Product

United States

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